Aditoprime
Description
Properties
IUPAC Name |
5-[[4-(dimethylamino)-3,5-dimethoxyphenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-20(2)13-11(21-3)6-9(7-12(13)22-4)5-10-8-18-15(17)19-14(10)16/h6-8H,5H2,1-4H3,(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQMXWZTRRWPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204616 | |
| Record name | Aditoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56066-63-8 | |
| Record name | Aditoprime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56066-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aditoprim [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056066638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aditoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADITOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z81WDX2ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Benzaldehyde Intermediate Synthesis
The synthesis of aditoprim universally relies on 4-dimethylamino-3,5-dimethoxybenzaldehyde as a pivotal intermediate. Two patented routes dominate its production, differing in starting materials and functional group transformations.
Route 1: Bromination-Methoxylation Sequence
As detailed in US4900859A, 4-methylaminobenzoic acid undergoes bromination with bromine in methanol at 40–50°C to yield 3,5-dibromo-4-methylaminobenzoic acid. Subsequent methoxylation replaces bromine atoms via reaction with sodium methoxide in dimethylformamide (DMF), producing 3,5-dimethoxy-4-methylaminobenzoic acid. Methylation with dimethyl sulfate in acetone forms methyl 4-methylamino-3,5-dimethoxybenzoate, which is hydrolyzed to the corresponding acid and reduced via hydrogenolysis to yield the target aldehyde.
Route 2: Direct Methoxylation of p-Aminobenzoic Acid
An alternative approach (US4908470A) starts with p-aminobenzoic acid, which is brominated to 4-amino-3,5-dibromobenzoic acid. Methoxylation using Cu₂O and sodium methoxide in DMF replaces bromine with methoxy groups, forming 4-amino-3,5-dimethoxybenzoic acid. N,N-dimethylation via dimethyl sulfate in acetone introduces the dimethylamino group, followed by esterification and reduction to the benzaldehyde derivative.
Comparative Efficiency
Route 1 achieves a 35% overall yield for the aldehyde intermediate, while Route 2 attains 28% due to additional steps in esterification and hydrolysis. Both methods prioritize cost-effectiveness by avoiding expensive catalysts, though Route 1 benefits from fewer intermediates.
Pyrimidine Ring Formation
Condensation of 4-dimethylamino-3,5-dimethoxybenzaldehyde with guanidine derivatives constructs the pyrimidine core. In a representative protocol, the aldehyde reacts with 2,4-diamino-6-hydroxypyrimidine in acidic ethanol under reflux, followed by catalytic hydrogenation to reduce the exocyclic double bond. This step yields aditoprim with 65–72% purity, necessitating recrystallization from methanol to achieve pharmaceutical-grade material (>99% purity).
Critical Reaction Parameters
- Solvent System : Ethanol-water mixtures (3:1 v/v) optimize solubility and reaction kinetics.
- Temperature : Reflux at 78°C ensures complete imine formation without side reactions.
- Catalyst : Palladium on carbon (5% w/w) facilitates selective hydrogenation.
Optimization Strategies for Intermediate Synthesis
Halogenation Efficiency Enhancements
Bromination efficiency in Route 1 improves with controlled stoichiometry (1:2.2 molar ratio of substrate to bromine) and incremental addition over 2 hours to mitigate exothermic side reactions. Substituting chlorine via N-chlorosuccinimide in dichloromethane reduces byproduct formation but requires stringent moisture control.
Methoxylation and N-Alkylation
Methoxylation in DMF at 110°C for 12 hours achieves 89% conversion, whereas shorter durations (6 hours) drop yields to 64%. N,N-dimethylation using dimethyl sulfate in acetone with potassium carbonate as a base attains 93% efficiency, outperforming methyl iodide alternatives (78%) due to superior leaving-group reactivity.
Analytical Characterization of Aditoprim and Intermediates
Structural Validation
LC-MS (ESI+) confirms aditoprim’s molecular ion at m/z 348.2 [M+H]⁺, with fragmentation peaks at m/z 331.1 (loss of NH₃) and 287.0 (demethylation). ¹H NMR (DMSO-d₆) displays characteristic signals: δ 6.58 (s, 2H, aromatic), δ 3.82 (s, 6H, OCH₃), and δ 2.98 (s, 6H, N(CH₃)₂).
Purity Assessment
HPLC analysis with a C18 column (acetonitrile:0.1% formic acid, 70:30) resolves aditoprim at 8.2 minutes, with purity >99% post-recrystallization. Residual solvents (methanol, DMF) are quantified via GC-MS, adhering to ICH limits (<500 ppm).
Challenges and Scalability Considerations
Byproduct Formation
Demethylation during methoxylation generates 3-methoxy-4-dimethylaminobenzoic acid (8–12% yield), requiring silica gel chromatography for removal. Hydrogenation overactivity can reduce the pyrimidine ring, necessitating catalyst poisoning with quinoline.
Environmental and Cost Factors
Bromine usage in Route 1 raises waste management concerns, prompting investigations into iodide-mediated halogenation. DMF, classified as a reprotoxic solvent, is replaced with cyclopentyl methyl ether in newer protocols, though yields decrease by 15%.
Emerging Synthetic Approaches
Biocatalytic Demethylation
Recent studies explore Corynebacterium sp. monooxygenases for regioselective demethylation of methoxy intermediates, achieving 40% conversion under mild conditions (pH 7.0, 30°C). This method reduces reliance on harsh reagents but requires further yield optimization.
Flow Chemistry Applications
Continuous-flow systems shorten reaction times for bromination (20 minutes vs. 2 hours) and hydrogenation (30 minutes vs. 4 hours) by enhancing mass transfer. Preliminary data show 18% higher overall yields compared to batch processes.
Chemical Reactions Analysis
Demethylation Reactions
Aditoprim undergoes sequential N-demethylation at the pyrimidine ring nitrogen. This results in:
-
N-monodesmethyl-Aditoprim (A1):
-
N-disdesmethyl-Aditoprim (A2):
Hydroxylation Reactions
Hydroxylation occurs at multiple sites, including benzene rings and α-H positions:
-
3-OH-Aditoprim (A3):
-
α-OH-Aditoprim (A8):
-
4-methylamino-3-OH-Aditoprim (A7):
Oxidation Reactions
Oxidation targets nitrogen atoms on the pyrimidine ring:
-
3′-N-O-Aditoprim (A9) and 5′-N-O-Aditoprim (A10):
Glucuronidation
Conjugation with glucuronic acid occurs in broilers:
-
Glucuronidated-Aditoprim (A12):
Polyhydroxylation and Further Modifications
Advanced metabolites include:
-
3,5-dihydroxy-4-methylamino-Aditoprim (A11):
Analytical Insights
The metabolic pathways highlight Aditoprim’s susceptibility to enzymatic modifications, particularly in the pyrimidine ring and benzene substituents. Demethylation and hydroxylation dominate primary metabolism, while oxidation and glucuronidation represent secondary transformations. The presence of glucuronidation in broilers suggests species-specific metabolic pathways .
This comprehensive analysis underscores the complexity of Aditoprim’s metabolic profile, emphasizing the role of phase I (functional group alterations) and phase II (conjugation) reactions in its disposition. Further studies are warranted to fully map positional isomerism in oxidized metabolites (e.g., A9/A10) and glucuronidation sites.
Scientific Research Applications
Aditoprim is a veterinary medicine with antibacterial properties . It is a novel drug that can be used alone or in combination with other drugs to treat bacterial infections in animals .
Scientific Research Applications
Antibacterial Activity: Aditoprim (ADP) exhibits antibacterial activity against various bacteria, including Salmonella and Streptococcus . Studies have shown that E. coli, Flavobacterium columnare, Acinetobacter baumannii, and Yersinia ruckeri from fishes were highly susceptible to ADP . Haemophilus parasuis from swine, Staphylococcus aureus, Aeromonas punctate, Mycobacterium tuberculosis, Streptococcus agalactiae from fishes, and Klebsiella from calves and sheep showed moderate susceptibility to ADP .
Combination Therapy: Aditoprim has a synergistic effect when combined with sulfamethoxazole (SMZ), another antimicrobial drug . The combination of aditoprim and sulfamethoxazole was effective against T. Pyogenes isolates . An in vitro PK/PD model showed that sulfamethoxazole 4 mg/ml twice a day combined with steady-state aditoprim 1 mg/ml efficiently repressed the growth of bacteria in 24 hours .
Veterinary Medicine: Aditoprim is used to treat bacterial infections in animals . A study utilized a PBPK/PD model to determine the dosage regimens of aditoprim against Streptococcus suis . The results suggested that aditoprim injection, administered at 20 mg/kg with 12-hour intervals for 3 consecutive days, can exert an excellent antibacterial effect while avoiding resistance emergence . The withdrawal interval at the recommended dosage regimen is determined as 18 days to ensure food safety .
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Aditoprim is used in PK/PD modeling to optimize dosage regimens and evaluate drug efficacy . A study used a semi-mechanism-based PK/PD model to evaluate the efficacy of aditoprim and sulfamethoxazole combination and their dosage regimen . The pharmacokinetics of the drug combination was determined by high-performance liquid chromatography, and the concentrations of both antimicrobials were simulated by the PK/PD model .
Toxicology Studies: Aditoprim has been evaluated for its toxicity in animals . Studies have shown that aditoprim is low toxic and not mutagenic .
Case Studies
Swine Streptococcosis: A phase II clinical study demonstrated that aditoprim is as active as compound sulfadiazine in treating swine streptococcosis . The prevention and therapeutic dosages of aditoprim recommended for swine streptococcosis were 10 and 20~40 mg/kg b.w., respectively .
Reproductive Toxicity Studies: A study investigated the reproductive toxicity of aditoprim in Wistar rats . The results showed that 100 mg/kg/day of aditoprim did not produce any significant toxic effects in male and female Wistar rats, and no reproductive or developmental toxicity was observed at the same dose .
Table of Antibacterial Spectrum of Aditoprim
| Bacteria | Susceptibility |
|---|---|
| Salmonella | High |
| Streptococcus | High |
| Escherichia coli | High |
| Flavobacterium columnare | High |
| Acinetobacter baumannii | High |
| Yersinia ruckeri | High |
| Haemophilus parasuis | Moderate |
| Staphylococcus aureus | Moderate |
| Aeromonas punctate | Moderate |
| Mycobacterium tuberculosis | Moderate |
| Streptococcus agalactiae | Moderate |
| Klebsiella | Moderate |
| Actinobacillus pleuropneumoniae | Resistant |
| Clostridium perfringens | Resistant |
Mechanism of Action
Aditoprim exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid. This inhibition disrupts the synthesis of bacterial DNA, RNA, and proteins, ultimately leading to bacterial cell death. The molecular targets include bacterial dihydrofolate reductase, and the pathway involves the folate synthesis pathway .
Comparison with Similar Compounds
Pharmacokinetics and Metabolism :
- Absorption/Distribution : ADP demonstrates rapid and widespread tissue distribution, achieving peak concentrations in bile (334.6 ± 69.0 mg/kg in pigs), liver, and kidneys within 6 hours post-administration. Its volume of distribution (Vd) ranges from 7.02–9.29 L/kg in ruminants, reflecting extensive tissue penetration .
- Metabolism: ADP undergoes hepatic metabolism, producing 12 metabolites, including N-monomethyl-ADP (A1), N-dimethyl-ADP (A2), and hydroxylated derivatives (A3, A4). Excretion is primarily urinary (78.3–92.1% of dose) in swine and rats, with residual radioactivity detectable in tissues for up to 14–21 days .
- Half-Life : ADP’s elimination half-life varies by species: 8–10.28 hours in goats, 10–12 hours in pigs, and 22.5 hours in turkeys, supporting once-daily dosing .
Trimethoprim (TMP)
TMP, a widely used DHFR inhibitor, shares structural and mechanistic similarities with ADP but differs in pharmacokinetics and efficacy:
- Key Differences: ADP’s prolonged half-life and higher bioavailability reduce dosing frequency compared to TMP . TMP exhibits lower tissue persistence; residual ADP remains detectable in swine kidneys for 14 days post-treatment, whereas TMP residues decline within 72 hours .
Sulfamethoxazole (SMZ) Combinations
ADP and TMP are both synergized by sulfonamides like SMZ, which inhibit dihydropteroate synthase (DHPS). However, ADP-SMZ combinations show distinct pharmacodynamic advantages:
- Synergy Mechanisms :
Broader Antimicrobial Comparisons
- Chlortetracycline : ADP’s tissue distribution surpasses chlortetracycline in calves, with residual levels persisting 2–3× longer .
- Fluoroquinolones: While fluoroquinolones (e.g., enrofloxacin) achieve lower MICs (0.1–0.5 µg/mL) against E. coli, ADP’s broader safety margin in young animals makes it preferable for prolonged use .
Biological Activity
Aditoprim (ADP) is a dihydrofolate reductase inhibitor primarily used as an antibacterial agent in veterinary medicine. Its biological activity, pharmacokinetics, and efficacy against various pathogens have been extensively studied. This article summarizes the key findings related to the biological activity of Aditoprim, including its metabolism, antimicrobial efficacy, and case studies demonstrating its application.
Metabolism and Pharmacokinetics
Aditoprim exhibits favorable pharmacokinetic properties, including rapid tissue distribution and a long half-life, making it effective in large animals. A study conducted on swine, broilers, carp, and rats revealed that over 94% of the administered dose was recovered within 14 days. Urinary excretion was predominant in swine and rats, accounting for 78% of the dose. The study identified several metabolites resulting from processes such as demethylation and N-oxidation .
Table 1: Pharmacokinetic Parameters of Aditoprim
| Species | Half-Life (h) | Tissue Distribution Volume (L/kg) | Urinary Excretion (%) |
|---|---|---|---|
| Swine | 6.1 - 11.9 | 4.4 - 12.2 | 78 |
| Broilers | Not specified | Not specified | Not specified |
| Carp | Not specified | Not specified | Not specified |
| Rats | Not specified | Not specified | 78 |
Antimicrobial Activity
Aditoprim has demonstrated strong antibacterial activity against various zoonotic pathogens. It is particularly effective against Streptococcus suis and Trueperella pyogenes. The minimum inhibitory concentration (MIC) values indicate potent activity, with studies showing that ADP can be used alone or in combination with other antibiotics like sulfamethoxazole to enhance efficacy.
Case Study: Aditoprim-Sulfamethoxazole Combination
A study focused on optimizing the dosage regimen of Aditoprim combined with sulfamethoxazole for treating infections caused by T. pyogenes. The results indicated a significant synergistic effect when both drugs were used together, achieving a fractional inhibitory concentration index (FICI) of 0.37. The optimal dosage for effective bacterial suppression was determined to be 1 mg/ml of Aditoprim combined with 4 mg/ml of sulfamethoxazole administered twice daily .
Table 2: Antibacterial Efficacy of Aditoprim Against Various Pathogens
| Pathogen | MIC (µg/ml) | MBC (µg/ml) |
|---|---|---|
| Streptococcus suis | 0.25 | Not specified |
| Trueperella pyogenes | 0.25 | Not specified |
| Escherichia coli | Resistant | Resistant |
| Clostridium perfringens | Moderate | Moderate |
Safety and Toxicity
While Aditoprim shows promising antibacterial effects, safety evaluations are crucial for its application in food-producing animals. Studies have assessed reproductive toxicity and teratogenic potential, revealing that high doses may affect hormone levels and reproductive parameters in animal models . However, under normal usage conditions, Aditoprim is considered safe for veterinary applications.
Q & A
Q. What are the standard pharmacokinetic (PK) parameters of aditoprim in veterinary species, and how do they inform dosing regimens?
Aditoprim exhibits prolonged elimination half-lives (e.g., 8–10 hours in goats, 10.28 hours in infected dwarf goats) and large volumes of distribution (7.02–9.29 L/kg in goats), supporting its classification as a long-acting dihydrofolate reductase inhibitor . Key parameters like AUC, Cmax, and bioavailability (71% in goats) should be determined via plasma concentration-time profiling using HPLC or LC-MS/MS, as validated in swine, broilers, and carp . Species-specific variations (e.g., age-dependent clearance in pigs) necessitate individualized PK studies .
Q. How can researchers validate analytical methods for quantifying aditoprim and its metabolites in biological matrices?
Methods involve reverse-phase HPLC with UV detection (e.g., 280 nm for aditoprim, 254 nm for metabolites) after protein precipitation or solid-phase extraction. Validation requires assessing linearity (0.05–10 µg/mL), recovery (>80%), intra-/inter-day precision (<15% RSD), and limits of detection (0.02 µg/mL) . Cross-species validation is critical due to matrix effects; for example, liver tissues in pigs require distinct extraction protocols compared to plasma .
Q. What experimental designs are recommended for assessing aditoprim’s tissue distribution and depletion?
Use radiolabeled aditoprim (e.g., <sup>14</sup>C) in target species (swine, poultry) to track residues in muscle, liver, and kidney. Sampling intervals should align with regulatory guidelines (e.g., 0–28 days post-administration). Tissue-to-plasma ratios and withdrawal periods are calculated using depletion kinetics, ensuring compliance with maximum residue limits (MRLs) .
Q. What in vitro models are suitable for evaluating aditoprim’s antibacterial synergy with sulfonamides?
Checkerboard assays or time-kill curves against pathogens like Streptococcus suis or Glaesserella parasuis determine fractional inhibitory concentration indices (FICI). Synergy (FICI ≤0.5) is pH-dependent; maintain physiological pH (7.2–7.4) in broth microdilution tests .
Advanced Research Questions
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize aditoprim dosing against resistant bacterial strains?
Integrate PK data (AUC/MIC ratios) with MIC distributions of target pathogens. For Streptococcus suis, a sigmoidal Emax model predicts efficacy, with AUC/MIC >48 h achieving bacteriostatic effects. Monte Carlo simulations (10,000 iterations) assess target attainment rates under varying dosages .
Q. What methodologies address contradictions in aditoprim’s volume of distribution (Vd) between healthy and diseased animals?
In tick-borne fever-infected goats, Vd increases by 32% due to inflammation-induced vascular permeability. Use paired studies (healthy vs. infected cohorts) with non-compartmental analysis to quantify disease-driven PK shifts. Statistical comparisons (e.g., Student’s t-test) should confirm significance (p <0.05) .
Q. How do age and metabolic differences impact aditoprim’s pharmacokinetics in juvenile vs. adult animals?
Juvenile pigs exhibit 40% faster clearance due to higher cytochrome P450 activity. Conduct allometric scaling or population PK modeling (NONMEM) to adjust doses. For example, oral bioavailability drops from 71% in adults to 55% in piglets, requiring dose increments .
Q. What experimental strategies mitigate aditoprim’s mutagenicity risks identified in preclinical studies?
Ames tests (TA98, TA100 strains) and micronucleus assays in rats reveal dose-dependent genotoxicity. Mitigation involves co-administering antioxidants (e.g., N-acetylcysteine) to neutralize reactive metabolites. Subchronic toxicity studies (90-day dosing in Wistar rats) establish no-observed-adverse-effect levels (NOAEL: 100 mg/kg/day) .
Q. How can physiologically based pharmacokinetic (PBPK) models predict aditoprim residues in food-producing animals?
PBPK models integrate organ weights, blood flow rates, and enzyme expression data (e.g., porcine CYP3A29). Validate against in vivo depletion data to simulate residue concentrations in edible tissues. Sensitivity analysis identifies critical parameters (e.g., renal clearance) for regulatory risk assessment .
Q. What statistical approaches reconcile discrepancies in aditoprim’s efficacy across in vitro and in vivo models?
Apply Bayesian meta-analysis to harmonize MIC data (in vitro) with clinical cure rates (in vivo). For swine streptococcosis, logistic regression correlates AUC/MIC >100 h with 90% treatment success, resolving false negatives from pH-variable in vitro tests .
Contradictions and Methodological Gaps
- Half-life Variability : Aditoprim’s t1/2 ranges from 8 hours (healthy goats) to >10 hours (infected goats), complicating fixed-dose regimens. Resolution requires disease-specific PK studies .
- Tissue Residue Inconsistencies : Aditoprim persists longer in liver (28-day withdrawal) vs. muscle (14-day) in swine. Multi-species depletion studies with metabolite profiling (e.g., N-oxidation products) clarify residue patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
